molecular formula C18H42NO4P B8540817 Octadecylamine Dihydrogen Phosphate Salt CAS No. 38482-46-1

Octadecylamine Dihydrogen Phosphate Salt

Cat. No. B8540817
M. Wt: 367.5 g/mol
InChI Key: OEHSKKFHHQVEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05667542

Procedure details

85% phosphoric acid (1.0 mole) was added to a solution of octadecylamine (1.0 mole) in THF until the pH reached 5. The white precipitate was filtered under reduced pressure with a water aspirator and then washed with water. The white precipitate was dispersed in water at 10% solids. The white dispersion was warmed to a cloudy dispersion at 80° C. before coating.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([NH2:24])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C1COCC1>[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[CH2:6]([NH2:24])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered under reduced pressure with a water aspirator
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The white precipitate was dispersed in water at 10% solids

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)O.C(CCCCCCCCCCCCCCCCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.